
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol is a synthetic organic compound with the molecular formula C8H8ClF5O3
Métodos De Preparación
The synthesis of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of hydroxyl and carbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol include:
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione: Shares similar halogenation patterns and functional groups.
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-(trifluoromethyl)-2-hepten-4-one:
Propiedades
Número CAS |
101517-11-7 |
|---|---|
Fórmula molecular |
C8H8ClF5O3 |
Peso molecular |
282.59 g/mol |
Nombre IUPAC |
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione |
InChI |
InChI=1S/C8H8ClF5O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
Clave InChI |
RPPNTTQJCLRAMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


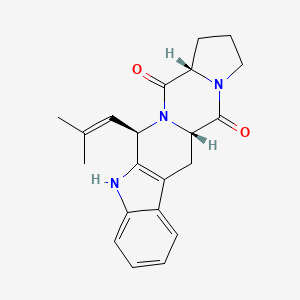
![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

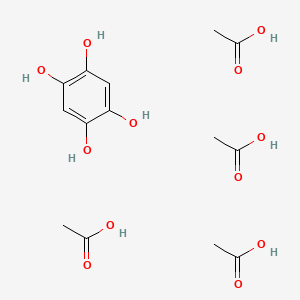
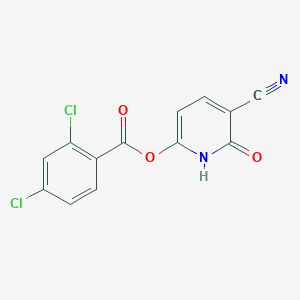
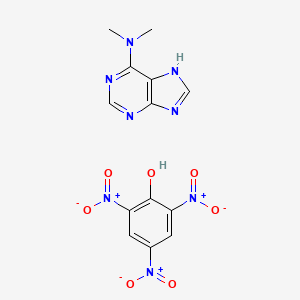
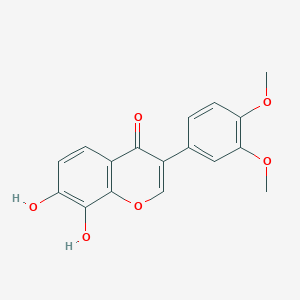
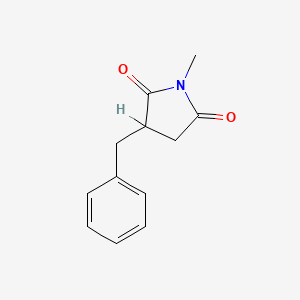
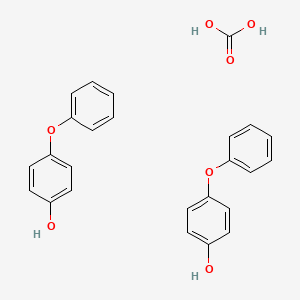
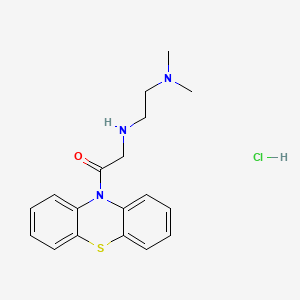
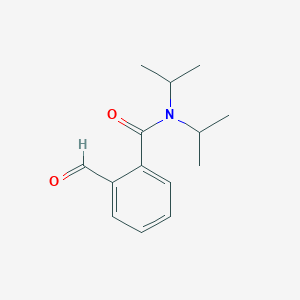
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


